![molecular formula C20H12Cl4N2O2 B3958797 N,N'-1,3-phenylenebis(2,4-dichlorobenzamide)](/img/structure/B3958797.png)
N,N'-1,3-phenylenebis(2,4-dichlorobenzamide)
Overview
Description
N,N'-1,3-phenylenebis(2,4-dichlorobenzamide), commonly known as PBDB-T, is a conjugated polymer that has gained significant attention in recent years due to its unique properties and potential applications in various fields. PBDB-T is a highly crystalline polymer that exhibits excellent thermal and morphological stability, making it an ideal candidate for use in organic electronics, including solar cells, transistors, and light-emitting diodes. In
Mechanism of Action
The mechanism of action of PBDB-T in organic electronic devices is complex and not fully understood. However, it is believed that the high crystallinity and morphology of PBDB-T play a crucial role in its electronic properties. The highly ordered structure of PBDB-T allows for efficient charge transport and reduces the likelihood of charge recombination, leading to improved device performance.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of PBDB-T, as it is primarily used in the field of organic electronics. However, some studies have suggested that PBDB-T may have cytotoxic effects on certain cell lines, highlighting the need for further research into its potential health effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PBDB-T in lab experiments is its high thermal and morphological stability, which allows for reproducible and reliable results. Additionally, PBDB-T has a high PCE in organic photovoltaic devices, making it an ideal candidate for use in solar cell research. However, one of the limitations of using PBDB-T is its relatively high cost compared to other conjugated polymers, which may limit its use in certain research applications.
Future Directions
There are several future directions for research on PBDB-T, including the development of more efficient synthesis methods, the optimization of its electronic properties for use in organic electronics, and the investigation of its potential health effects. Additionally, there is potential for the use of PBDB-T in other fields, such as drug delivery and sensing applications, which could further expand its potential applications.
Scientific Research Applications
PBDB-T has been extensively studied for its potential applications in organic electronics, particularly in the field of solar cells. PBDB-T has been shown to have a high power conversion efficiency (PCE) in organic photovoltaic devices, making it a promising candidate for use in commercial solar cells. Additionally, PBDB-T has been used in the development of transistors and light-emitting diodes, further demonstrating its potential in the field of organic electronics.
properties
IUPAC Name |
2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-11-4-6-15(17(23)8-11)19(27)25-13-2-1-3-14(10-13)26-20(28)16-7-5-12(22)9-18(16)24/h1-10H,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZSVIVGZJULFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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